Palmitate de bétuline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

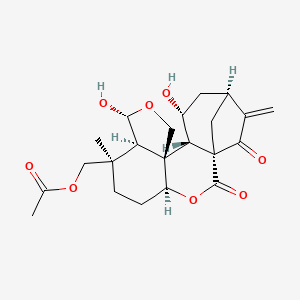

Betulin palmitate is a naturally occurring compound derived from betulin, a pentacyclic triterpene found in the outer bark of birch trees (Betula species). Betulin palmitate is an ester formed by the reaction of betulin with palmitic acid. This compound has garnered significant interest due to its potential biological and pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Applications De Recherche Scientifique

Betulin palmitate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

Biology: Studied for its potential role in modulating biological pathways and cellular processes.

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.

Industry: Utilized in the formulation of cosmetics and skincare products due to its potential skin-protective effects.

Safety and Hazards

Orientations Futures

The role of environmental signals to induce epigenetic changes that result in Betulin palmitate production is being explored. This could help develop resilient plants to combat ongoing climate change and enhance secondary metabolite production . Also, the biotechnological synthesis of Betulin palmitate in engineered yeasts has been developed .

Mécanisme D'action

Target of Action

Betulin palmitate, a derivative of betulin, primarily targets cancer cells . It has been found to have potent anticancer effects through different mechanisms . The specific targets of betulin palmitate within these cells are still a subject of ongoing research .

Mode of Action

Betulin palmitate interacts with its targets primarily through the induction of apoptosis and autophagy . It also exhibits antiangiogenesis properties, inhibits invasion and migration of cancer cells, and can cause cell cycle arrest . Furthermore, it has been linked to the reversal of multidrug resistance, which is a significant challenge in cancer treatment .

Biochemical Pathways

Betulin palmitate affects multiple cancer-related signaling pathways. These include triggering apoptosis, inhibiting nuclear factor B signaling pathways, regulating the cell cycle, and the angiogenic pathway . It also prevents the invasion and metastasis of cancer cells .

Pharmacokinetics

The pharmacokinetics of betulin palmitate, like other triterpenes, is influenced by its hydrophobicity, low solubility, and poor bioavailability . To overcome these challenges, new derivatives of betulin have been synthesized, and drug delivery systems have been developed . .

Result of Action

The result of betulin palmitate’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . This is achieved through the induction of apoptosis, disruption of cell cycle progression, and inhibition of cell migration and invasion .

Action Environment

The action of betulin palmitate can be influenced by environmental factors. For instance, climate-dependent methylation has been found to regulate the expression of downstream genes involved in betulin biosynthesis . This suggests that environmental signals can induce epigenetic changes that result in betulin production, potentially helping to develop resilient plants to combat ongoing climate change and enhance secondary metabolite production .

Analyse Biochimique

Cellular Effects

Betulin palmitate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of betulin palmitate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of betulin palmitate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of betulin palmitate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Betulin palmitate is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betulin palmitate can be synthesized through the esterification of betulin with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of betulin and the carboxyl group of palmitic acid.

Industrial Production Methods: Industrial production of betulin palmitate involves the extraction of betulin from birch bark, followed by its esterification with palmitic acid. The extraction of betulin can be achieved through various methods, including vacuum sublimation, supercritical fluid extraction, and solvent extraction. The esterification process is then scaled up using industrial reactors to produce betulin palmitate in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions: Betulin palmitate undergoes several types of chemical reactions, including:

Oxidation: Betulin palmitate can be oxidized to form betulinic acid palmitate, which retains the ester linkage while introducing a carboxyl group.

Reduction: Reduction of betulin palmitate can yield betulin alcohol derivatives.

Substitution: The hydroxyl groups of betulin can be substituted with various functional groups to create a range of betulin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Betulinic acid palmitate.

Reduction: Betulin alcohol derivatives.

Substitution: Various betulin derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Betulin palmitate is often compared with other triterpenoid compounds, such as:

Betulin: The parent compound from which betulin palmitate is derived. Betulin itself has significant biological activities, including anti-inflammatory and anticancer properties.

Betulinic Acid: An oxidized form of betulin, known for its potent anticancer and antiviral activities.

Lupeol: Another triterpenoid with similar biological properties, including anti-inflammatory and anticancer effects.

Uniqueness: Betulin palmitate is unique due to its ester linkage with palmitic acid, which may enhance its lipophilicity and improve its bioavailability. This modification can potentially increase its effectiveness in biological systems compared to its parent compound, betulin.

Propriétés

| { "Design of the Synthesis Pathway": "Betulin palmitate can be synthesized by the esterification of betulin with palmitic acid.", "Starting Materials": [ "Betulin", "Palmitic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Betulin is dissolved in methanol and sulfuric acid is added to the solution.", "The mixture is heated under reflux for several hours to convert betulin to betulinic acid.", "The reaction mixture is cooled and neutralized with sodium hydroxide.", "Palmitic acid is added to the betulinic acid solution and the mixture is heated under reflux for several hours to form betulin palmitate.", "The reaction mixture is cooled and the betulin palmitate is extracted with chloroform.", "The chloroform extract is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain betulin palmitate as a white solid." ] } | |

Numéro CAS |

582315-55-7 |

Formule moléculaire |

C46H80O3 |

Poids moléculaire |

681.143 |

Apparence |

Oil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.